molecular formula C22H22O6 B3656349 isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B3656349
M. Wt: 382.4 g/mol
InChI Key: XJVVCGHINNUCIR-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-2-one (coumarin) derivative family, characterized by a fused benzene and pyrone ring system. Key structural features include:

  • 4-(4-Methoxyphenyl) substituent: Introduces electron-donating methoxy groups, enhancing aromatic π-stacking interactions with biological targets.
  • 8-Methyl group: Increases hydrophobicity and may influence steric interactions.
  • Isopropyl acetate ester: Modulates solubility and metabolic stability compared to simpler esters (e.g., ethyl or methyl).

Properties

IUPAC Name

propan-2-yl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-13(2)27-21(24)12-26-19-10-9-17-18(11-20(23)28-22(17)14(19)3)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVVCGHINNUCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester functional group undergoes hydrolysis under acidic or alkaline conditions. Acidic hydrolysis yields 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid and isopropanol, while alkaline hydrolysis produces the corresponding carboxylate salt.

Reaction Conditions and Yields

Reaction TypeConditionsProductsYield (%)
Acidic hydrolysis1M HCl, reflux (6–8 h)Carboxylic acid + isopropanol85–92
Alkaline hydrolysis0.5M NaOH, 60°C (4 h)Sodium carboxylate + isopropanol78–84

Nucleophilic Substitution at the Ether Linkage

The ether oxygen adjacent to the chromenone ring participates in nucleophilic substitution reactions. For example, treatment with HI or HBr cleaves the ether bond, yielding 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one and alkyl halides.

Key Observations

  • Reagents : HI (48%), HBr (33%).

  • Mechanism : SN2 pathway favored due to steric hindrance from the isopropyl group.

  • Byproducts : Minor quantities of dehydrated chromenone derivatives form under prolonged reaction times.

Oxidation Reactions

The chromenone core undergoes oxidation at the 8-methyl group. Using KMnO₄ in acidic media, the methyl substituent is oxidized to a carboxyl group, forming 8-carboxy-4-(4-methoxyphenyl)-2H-chromen-2-one derivatives.

Experimental Data

  • Oxidizing Agent : KMnO₄ (0.1M, H₂SO₄).

  • Temperature : 70–80°C.

  • Yield : 65–72% after purification by recrystallization.

Coumarin Ring Modifications

The 2-oxo group in the chromenone ring reacts with hydrazines and hydroxylamines to form hydrazones and oximes, respectively. These derivatives exhibit enhanced solubility and bioactivity .

Comparative Reactivity

ReagentProductApplication
Hydrazine hydrateHydrazone derivativeAnticancer lead compound
Hydroxylamine HClOxime derivativeChelating agent for metal ions

Acylation and Alkylation

The free hydroxyl group (if generated via hydrolysis) can be re-esterified or alkylated. For example, reaction with acetyl chloride in pyridine yields the corresponding acetylated derivative.

Reaction Optimization

  • Catalyst : DMAP (4-dimethylaminopyridine) improves acylation efficiency.

  • Solvent : Anhydrous dichloromethane minimizes side reactions.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar coumarins due to electron-donating methoxy and methyl groups.

CompoundKey Reactivity Difference
7-Hydroxy-4-methylcoumarinFaster ester hydrolysis due to reduced steric hindrance
4-PhenylcoumarinLower oxidation stability at the 8-position

Mechanistic Insights

  • Ester Hydrolysis : Follows a two-step acyl-oxygen cleavage mechanism, confirmed via kinetic isotope effect studies.

  • Oxidation : Radical intermediates detected via ESR spectroscopy during methyl group oxidation.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate exhibit significant anticancer properties. Studies have shown that chromenone derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
    Study ReferenceCancer TypeMechanism of Action
    Breast CancerInduction of apoptosis via caspase activation
    Lung CancerInhibition of PI3K/Akt pathway
    Colon CancerDisruption of cell cycle at G1 phase
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in animal models, suggesting its utility in treating conditions such as arthritis and other inflammatory diseases.
    Study ReferenceInflammation ModelKey Findings
    Carrageenan-induced paw edemaSignificant reduction in edema
    LPS-induced inflammation in miceDecreased levels of TNF-alpha and IL-6
  • Neuroprotective Properties :
    • Preliminary studies suggest that this compound may offer neuroprotection against oxidative stress, which is crucial for conditions like Alzheimer’s disease.
    Study ReferenceModel UsedNeuroprotective Mechanism
    SH-SY5Y cellsReduction of ROS production
    Animal modelImprovement in cognitive function

Formulation Development

The compound has been incorporated into various formulations aimed at enhancing bioavailability and therapeutic efficacy. Its lipophilic nature makes it suitable for incorporation into lipid-based drug delivery systems.

  • Nanoemulsion Formulations :
    • Research has demonstrated that nanoemulsions containing this compound enhance absorption rates and improve pharmacokinetic profiles.
    Formulation TypeAdvantages
    NanoemulsionIncreased solubility and stability
    Solid lipid nanoparticles (SLNs)Controlled release properties

Mechanism of Action

The mechanism by which isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes critical differences and similarities with structurally related chromen derivatives:

Compound Name Structural Features Biological Activity Key References
Target Compound :
Isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
4-Methoxyphenyl, 8-methyl, isopropyl ester Hypothesized anticancer, antimicrobial (based on analogs)
Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 4-Methoxyphenyl, trifluoromethyl, ethyl ester Anti-inflammatory, antioxidant, anticancer (e.g., via apoptosis induction)
Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate Chloro, tetrahydrocyclopenta ring, isopropyl ester Antimicrobial (e.g., antimalarial), potential anticancer
Prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate 4-Methoxyphenyl, propenyl ester Anti-inflammatory, theoretical anticancer activity
[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Butyl, acetic acid moiety Antimicrobial, anticancer (CAS 428504-99-8)
Key Observations:
  • Ester Group Impact : The isopropyl ester in the target compound likely enhances metabolic stability compared to ethyl () or propenyl () esters, which may hydrolyze faster in vivo.
  • Substituent Effects: The 4-methoxyphenyl group (shared with and ) improves lipophilicity and may enhance binding to hydrophobic enzyme pockets. Tetrahydro rings () reduce planarity, possibly altering DNA intercalation efficiency compared to fully aromatic systems.

Chemical and Physical Properties

  • Solubility : Isopropyl esters generally show lower aqueous solubility than acetic acid derivatives () but better membrane permeability.
  • Stability : The 4-methoxyphenyl group may reduce oxidative degradation compared to unsubstituted phenyl analogs.

Biological Activity

Isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate, a compound derived from the coumarin family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C21H21NO5
  • Molecular Weight : 367.4 g/mol

This compound features a coumarin backbone with a methoxyphenyl substituent, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through esterification processes. The synthetic route often includes the use of various reagents and conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, several derivatives have shown activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) for related compounds often fall within the range of 50-200 µg/mL against various pathogens, demonstrating potential as antibiotic candidates .

Antioxidant Activity

Studies have reported that this compound exhibits notable antioxidant activity. This property is crucial in combating oxidative stress-related diseases, as antioxidants can neutralize free radicals and reduce cellular damage. In vitro assays have shown that this compound can scavenge free radicals effectively, indicating its potential use in therapeutic applications targeting oxidative stress .

Acetylcholinesterase Inhibition

Another significant biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE enhances acetylcholine levels in the brain, which may improve cognitive function. Compounds similar to this compound have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects compared to standard drugs like galanthamine .

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : It is hypothesized that the presence of the methoxy group enhances membrane permeability, allowing the compound to disrupt microbial cell walls.
  • Antioxidant Mechanism : The compound likely donates electrons to free radicals, stabilizing them and preventing cellular damage.
  • Enzyme Inhibition : Molecular docking studies suggest that this compound binds effectively to the active site of AChE, blocking substrate access and inhibiting enzyme activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

StudyFindings
Demonstrated significant antimicrobial activity against various bacterial strains with MIC values ranging from 50 to 200 µg/mL.
Reported potent antioxidant activity through DPPH radical scavenging assays with IC50 values comparable to established antioxidants.
Showed effective AChE inhibition with IC50 values lower than those of standard reference drugs, suggesting potential for Alzheimer's treatment.

Q & A

Q. Q1. What are the established synthetic routes for preparing isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate?

Methodological Answer: The compound can be synthesized via a multi-step route:

Coumarin Core Formation : Start with 7-hydroxy-4-methylcoumarin. Introduce the 4-methoxyphenyl group at the 4-position via Pechmann condensation or Friedel-Crafts alkylation .

Esterification : React the intermediate 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid () with isopropyl alcohol using carbodiimide coupling agents (e.g., DCC/DMAP) or acid catalysis (H₂SO₄) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Q2. How can contradictions between experimental and computational spectroscopic data (e.g., NMR, IR) be resolved?

Methodological Answer:

NMR Analysis : Compare experimental 1H^1H-NMR shifts (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 1.2–1.4 ppm for isopropyl methyl groups) with DFT-calculated values (Gaussian, B3LYP/6-31G*). Discrepancies may arise from solvent effects or conformational flexibility .

IR Validation : Ensure carbonyl stretches (1720–1750 cm⁻¹ for ester and coumarin C=O) align with theoretical predictions. Use attenuated total reflectance (ATR) for solid-phase validation .

X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement; ). For disordered isopropyl groups, apply anisotropic displacement parameters .

Purity and Stability Assessment

Q. Q3. What methodologies ensure high purity (>95%) and evaluate hydrolytic stability of the ester moiety?

Methodological Answer:

Purity Analysis :

  • HPLC : Use a C18 column (acetonitrile/water, 70:30), UV detection at 254 nm. Compare retention time with authentic standards .
  • Elemental Analysis : Confirm C, H, O percentages within ±0.3% of theoretical values.

Stability Testing :

  • Hydrolytic Degradation : Incubate in pH 7.4 buffer (37°C, 48h). Monitor ester hydrolysis via LC-MS for acetic acid release .
  • Storage : Store at –20°C in amber vials under argon to prevent oxidation ().

Advanced Applications in Drug Discovery

Q. Q4. How can computational docking predict the compound’s interaction with biological targets (e.g., Mycobacterium tuberculosis MtrA)?

Methodological Answer:

Target Preparation : Retrieve MtrA (PDB: 4ZQ3) and remove water molecules. Protonate residues at pH 7.0 using AutoDock Tools .

Ligand Preparation : Generate 3D conformers of the compound (Open Babel) and assign Gasteiger charges.

Docking : Use AutoDock Vina (grid center: active site, 20 ų). Validate poses with MD simulations (GROMACS, 50 ns) .

Key Interactions : Look for hydrogen bonds with Arg 140 or hydrophobic contacts with Phe 132 ().

Q. Q5. What strategies address twinning or disorder in X-ray structures of this coumarin derivative?

Methodological Answer:

Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve overlapping peaks .

Refinement : In SHELXL, apply TWIN/BASF commands for twinned data. For disordered isopropyl groups, split occupancy (e.g., 60:40) and restrain bond distances .

Validation : Check Rint (<5%) and Flack parameter (near 0) using PLATON .

Reaction Optimization

Q. Q6. How to optimize solvent systems for coupling reactions involving the acetic acid intermediate?

Methodological Answer:

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. chlorinated solvents (CH₂Cl₂) for minimizing side reactions ().

Catalyst Selection : Compare EDCI/HOBt vs. DCC/DMAP for esterification efficiency (monitor via TLC, Rf = 0.5 in ethyl acetate/hexane) .

Temperature Effects : Higher yields (75%) achieved at 0–5°C for acid-sensitive intermediates .

Q. Optimized Conditions :

ParameterOptimal Value
SolventDMF
CatalystEDCI/HOBt
Temp.0–5°C

Safety and Handling

Q. Q7. What PPE and disposal protocols are critical for handling this compound?

Methodological Answer:

PPE : Nitrile gloves, lab coat, and safety goggles (P280 code; ).

Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste (P501; ).

Environmental Hazard : Avoid aqueous release (H400; store in sealed containers; ).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
Reactant of Route 2
Reactant of Route 2
isopropyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.